4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide
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Overview
Description
4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide is an organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a fluoropyrimidine moiety attached to a piperidine ring via an oxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Fluoropyrimidine Intermediate: The starting material, 5-fluoropyrimidine, is reacted with an appropriate reagent to introduce the oxy group at the 2-position.
Coupling with Piperidine: The fluoropyrimidine intermediate is then coupled with piperidine-1-carboxamide under suitable conditions to form the desired compound. This step may involve the use of coupling agents such as EDCI or DCC.
Introduction of the Isobutyl Group: The final step involves the introduction of the isobutyl group at the nitrogen atom of the piperidine ring. This can be achieved through alkylation reactions using isobutyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production may also incorporate continuous flow chemistry techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the fluoropyrimidine moiety.
Scientific Research Applications
4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in chemical research.
Industrial Applications: The compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. Additionally, the piperidine ring may interact with various enzymes or receptors, modulating their activity. The exact pathways and targets involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxamide: This compound shares a similar piperidine carboxamide structure but differs in the substituents on the aromatic ring.
2-Fluoropyridine-5-boronic acid pinacol ester: Although structurally different, this compound also contains a fluorinated pyridine moiety.
Uniqueness
4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide is unique due to the specific combination of the fluoropyrimidine and piperidine carboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)oxy-N-(2-methylpropyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O2/c1-10(2)7-18-14(20)19-5-3-12(4-6-19)21-13-16-8-11(15)9-17-13/h8-10,12H,3-7H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIOEQRYVJZYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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